5,6,6,7,7,8,8,8-Octafluoro-2-methylocta-2,4-diene
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Overview
Description
5,6,6,7,7,8,8,8-Octafluoro-2-methylocta-2,4-diene is a fluorinated organic compound with the molecular formula C9H8F8. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6,7,7,8,8,8-Octafluoro-2-methylocta-2,4-diene typically involves the fluorination of precursor compounds. One common method involves the reaction of a suitable octadiene precursor with a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6,6,7,7,8,8,8-Octafluoro-2-methylocta-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated ketones or aldehydes.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce hydrogenated derivatives.
Scientific Research Applications
5,6,6,7,7,8,8,8-Octafluoro-2-methylocta-2,4-diene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialized materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 5,6,6,7,7,8,8,8-Octafluoro-2-methylocta-2,4-diene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition or activation, as well as interactions with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione
- 1,2,3,4,5,6,7,8-Octafluoro-9,10-anthraquinone
- 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione
Uniqueness
5,6,6,7,7,8,8,8-Octafluoro-2-methylocta-2,4-diene is unique due to its specific arrangement of fluorine atoms and the presence of a diene structure. This combination imparts distinct reactivity and stability compared to other fluorinated compounds. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance.
Properties
Molecular Formula |
C9H8F8 |
---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
5,6,6,7,7,8,8,8-octafluoro-2-methylocta-2,4-diene |
InChI |
InChI=1S/C9H8F8/c1-5(2)3-4-6(10)7(11,12)8(13,14)9(15,16)17/h3-4H,1-2H3 |
InChI Key |
ZSBHSCZBWXUBAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C(C(C(C(F)(F)F)(F)F)(F)F)F)C |
Origin of Product |
United States |
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